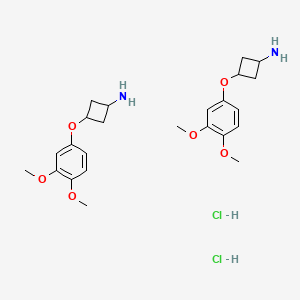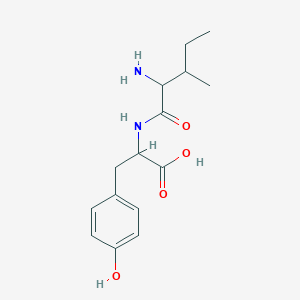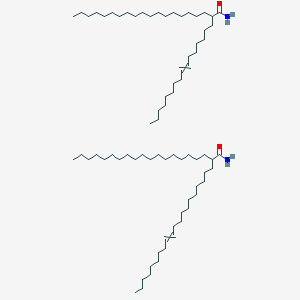
3-(3,4-Dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.73 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable for research and development projects .
Preparation Methods
The synthesis of cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to improve efficiency and reproducibility .
Chemical Reactions Analysis
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- can be compared with other similar compounds, such as:
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (11), cis-: The cis-isomer of the compound, which may have different reactivity and biological activity.
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, free base: The non-salt form of the compound, which may differ in solubility and stability.
Cyclobutanamine derivatives: Other derivatives with different substituents on the cyclobutanamine core or the phenoxy group, which may exhibit unique properties and applications.
Properties
Molecular Formula |
C24H36Cl2N2O6 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/2C12H17NO3.2ClH/c2*1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10;;/h2*3-4,7-8,10H,5-6,13H2,1-2H3;2*1H |
InChI Key |
SSMHPJOVHYERFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC(C2)N)OC.COC1=C(C=C(C=C1)OC2CC(C2)N)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)




![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)
![2-(2,2,2-Trifluoroethyl)-5'-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B13389199.png)

![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13389208.png)


